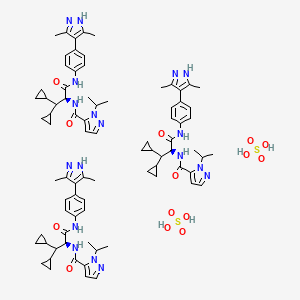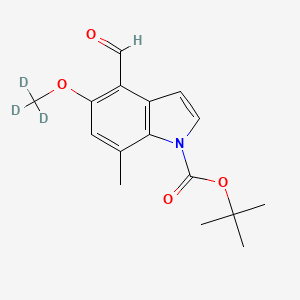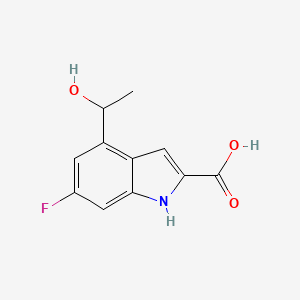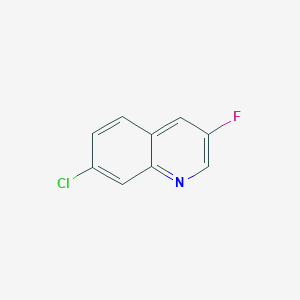
IL-17 modulator 4 sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL-17 modulator 4 sulfate is a prodrug of IL-17 modulator 1, which is an orally active and highly efficacious modulator of interleukin-17 (IL-17). IL-17 is a proinflammatory cytokine that plays a crucial role in the immune response and is associated with various autoimmune and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IL-17 modulator 4 sulfate involves multiple steps, starting from the precursor IL-17 modulator 1. The synthetic route typically includes the formation of imidazotriazine derivatives, which are then modified to produce the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
IL-17 modulator 4 sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
IL-17 modulator 4 sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune and inflammatory diseases.
Medicine: Explored as a potential treatment for conditions like psoriasis, rheumatoid arthritis, and other IL-17 mediated diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
IL-17 modulator 4 sulfate exerts its effects by modulating the activity of IL-17. It binds to the IL-17 receptor, inhibiting the interaction between IL-17 and its receptor. This reduces the proinflammatory signaling pathways activated by IL-17, thereby decreasing inflammation and immune responses . The molecular targets include the IL-17 receptor and associated signaling molecules involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
IL-17 modulator 4 sulfate is unique compared to other IL-17 modulators due to its high efficacy and oral bioavailability. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds also modulate IL-17 activity but may differ in their chemical structure and pharmacokinetic properties.
Other IL-17 modulators: Various other small molecules and biologics that target IL-17 or its receptor, each with unique properties and therapeutic potential.
This compound stands out due to its specific chemical structure, which allows for effective modulation of IL-17 activity with minimal side effects .
Propriétés
Formule moléculaire |
C81H106N18O14S2 |
|---|---|
Poids moléculaire |
1620.0 g/mol |
Nom IUPAC |
N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/3C27H34N6O2.2H2O4S/c3*1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4;2*1-5(2,3)4/h3*9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32);2*(H2,1,2,3,4)/t3*25-;;/m000../s1 |
Clé InChI |
YZGHRXJLSMVFKH-HAJPTEGCSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)


